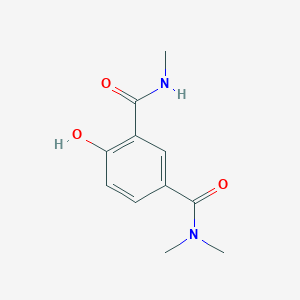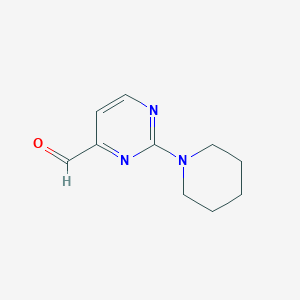
Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group attached to the pyridine ring, along with an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate typically involves the reaction of 4-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Oxidation: 2-(4-carboxy-5-methylpyridin-3-YL)acetate.
Reduction: Ethyl 2-(4-chloro-5-methylpiperidin-3-YL)acetate.
科学研究应用
Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate can be compared with other pyridine derivatives, such as:
- Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate
- Ethyl 2-(4-bromo-5-methylpyridin-3-YL)acetate
- Ethyl 2-(4-chloro-5-ethylpyridin-3-YL)acetate
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
ethyl 2-(4-chloro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)4-8-6-12-5-7(2)10(8)11/h5-6H,3-4H2,1-2H3 |
InChI 键 |
QCNBCJGACONLRF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C(=CN=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)


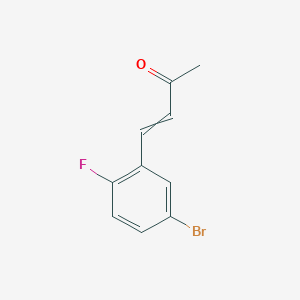
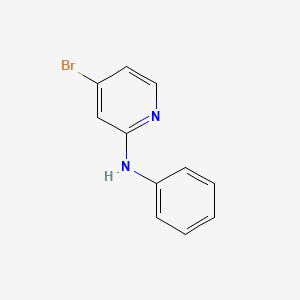
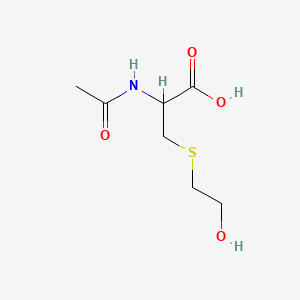

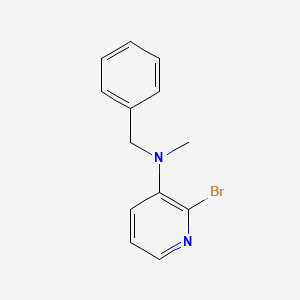

![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)

